

# A Comprehensive Technical Guide to Fluoroacetyl Chloride for Advanced Research

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## Compound of Interest

Compound Name: Fluoroacetyl chloride

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This whitepaper serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical compound **fluoroacetyl chloride**. It details its chemical identity, molecular structure, physical and chemical properties, synthesis, and applications, with a focus on its role in the synthesis of fluorinated organic molecules for pharmaceutical and imaging applications.

## Chemical Identity and Molecular Structure

**Fluoroacetyl chloride**, a key reagent in organic synthesis, is an acyl chloride characterized by the presence of a fluorine atom on the alpha-carbon.

- Chemical Name: 2-**Fluoroacetyl chloride**[\[1\]](#)
- CAS Number: 359-06-8[\[1\]](#)
- Molecular Formula: C<sub>2</sub>H<sub>2</sub>ClFO[\[1\]](#)
- Molecular Weight: 96.49 g/mol [\[1\]](#)
- Synonyms: Fluoroethanoyl chloride, Acetyl chloride, fluoro-[\[2\]](#)

The molecular structure of **fluoroacetyl chloride** is depicted below:

Figure 1: Skeletal and Ball-and-Stick Models of **Fluoroacetyl Chloride** (Image Credit: Wikimedia Commons, PubChem)

## Physicochemical and Spectroscopic Data

**Fluoroacetyl chloride** is a colorless to light yellow liquid with a pungent odor.<sup>[1][3]</sup> It is a reactive compound, particularly sensitive to moisture. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of **Fluoroacetyl Chloride**

Property	Value	Source
Boiling Point	70-71 °C	[2]
Density	1.3813 g/cm <sup>3</sup> at 20 °C	[4]
Refractive Index	1.353	[4]
Flash Point	-16.1 ± 19.0 °C (Calculated)	[5]
Solubility	Reacts with water. Soluble in many organic solvents.	[1]

Table 2: Spectroscopic Data for **Fluoroacetyl Chloride**

Spectroscopic Technique	Key Features (Expected)
$^1\text{H}$ NMR	A doublet in the region of 4.5-5.5 ppm, due to the coupling of the methylene protons with the adjacent fluorine atom.
$^{13}\text{C}$ NMR	Two resonances are expected: one for the carbonyl carbon (downfield) and one for the alpha-carbon, which will show a large one-bond C-F coupling constant.
$^{19}\text{F}$ NMR	A triplet is expected, due to coupling with the two adjacent protons. <sup>[1]</sup>
IR Spectroscopy	A strong absorption band in the region of 1810-1775 $\text{cm}^{-1}$ corresponding to the C=O stretch of the acyl chloride. A C-F stretching band is also expected.
Mass Spectrometry	The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the fluoroacetyl group.

## Synthesis of Fluoroacetyl Chloride

A common laboratory-scale synthesis of **fluoroacetyl chloride** involves the reaction of sodium fluoroacetate with a chlorinating agent such as phosphorus pentachloride.<sup>[2]</sup>

## Experimental Protocol: Synthesis from Sodium Fluoroacetate

Caution: Fluoroacetic acid, its salts, and **fluoroacetyl chloride** are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

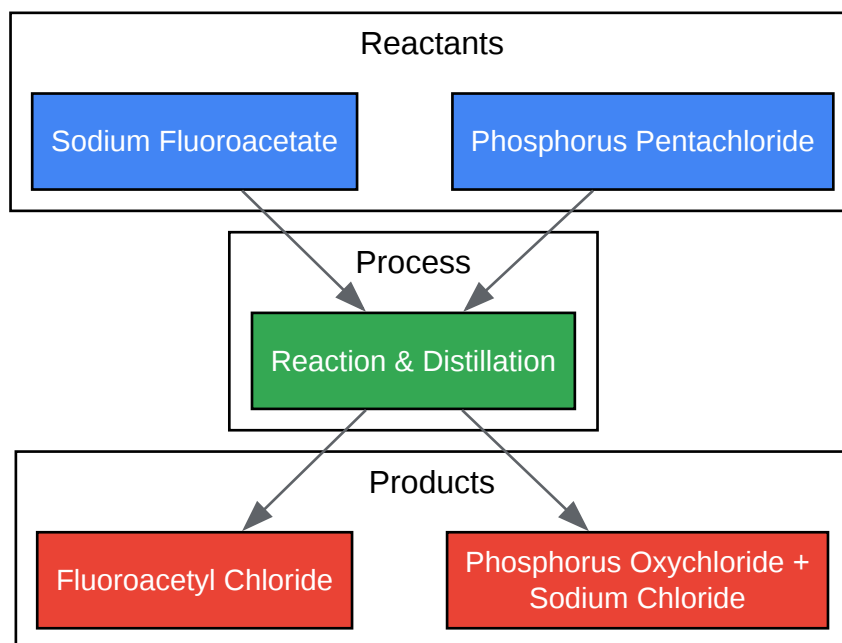
- Sodium fluoroacetate

- Phosphorus pentachloride
- Anhydrous reaction vessel with a distillation apparatus

Procedure:

- In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium fluoroacetate.
- Slowly add phosphorus pentachloride to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.
- Once the addition is complete, gently heat the reaction mixture to drive the reaction to completion and distill the crude **fluoroacetyl chloride**.
- The collected distillate can be further purified by fractional distillation to yield pure **fluoroacetyl chloride**.

General Synthesis of Fluoroacetyl Chloride



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Caption: Synthesis of **Fluoroacetyl Chloride**.

## Reactivity and Applications in Drug Development

**Fluoroacetyl chloride** is a valuable reagent for introducing the fluoroacetyl moiety ( $-\text{COCH}_2\text{F}$ ) into organic molecules. This functional group can significantly alter the biological properties of a molecule, making it a useful tool in drug discovery and development.<sup>[2]</sup>

## Fluoroacetylation of Amines and Alcohols

**Fluoroacetyl chloride** readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

## Experimental Protocol: General Fluoroacetylation of an Amine

Materials:

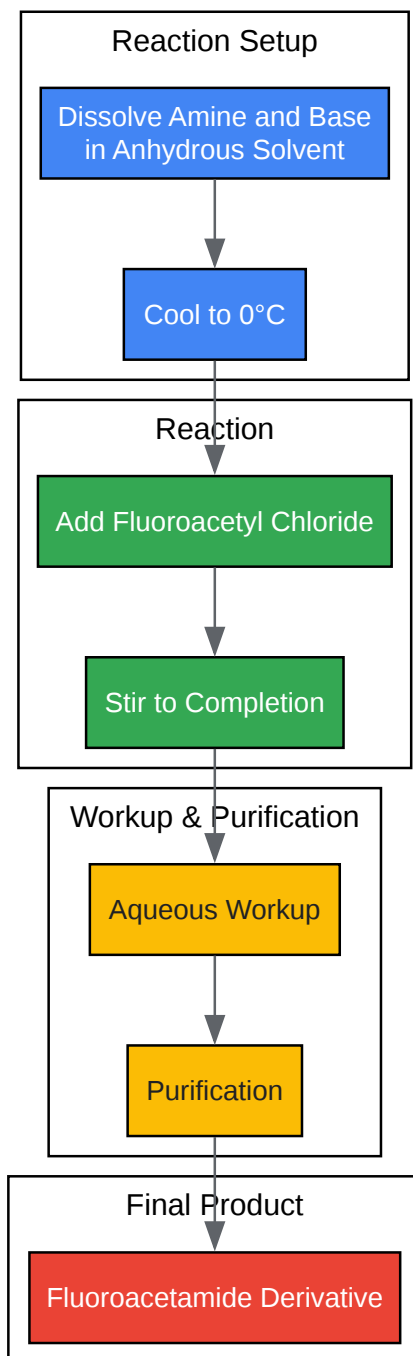
- Substrate amine
- **Fluoroacetyl chloride**
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Tertiary amine base (e.g., triethylamine, pyridine)
- Standard workup and purification reagents

Procedure:

- Dissolve the amine substrate and the tertiary amine base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.

- Slowly add a solution of **fluoroacetyl chloride** in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Perform an aqueous workup to remove the hydrochloride salt and excess reagents.
- The crude product is then purified by column chromatography, recrystallization, or distillation.

## Fluoroacetylation of an Amine Workflow

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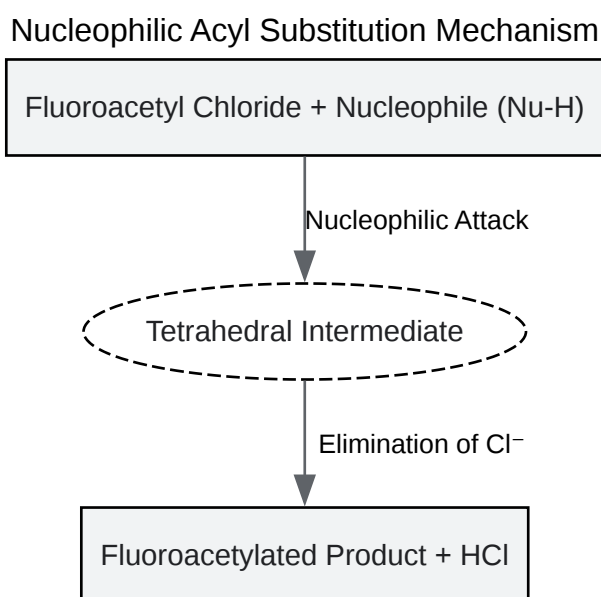
Caption: Amine Fluoroacetylation Workflow.

## Role in PET Imaging

A significant application of **fluoroacetyl chloride** is in the synthesis of  $^{18}\text{F}$ -labeled positron emission tomography (PET) tracers. The introduction of the  $^{18}\text{F}$  isotope allows for the in vivo imaging and tracking of biologically active molecules. The synthesis of  $[^{18}\text{F}]$ **fluoroacetyl chloride** and its subsequent use in labeling complex biomarkers under mild conditions has been demonstrated.<sup>[6]</sup>

## Reaction Mechanism

The reaction of **fluoroacetyl chloride** with nucleophiles proceeds via a nucleophilic acyl substitution mechanism.



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Caption: Nucleophilic Acyl Substitution.

## Safety and Handling



**Fluoroacetyl chloride** is a highly toxic and corrosive substance.[7] It is also water-reactive and will produce hydrochloric acid upon contact with moisture.[1]

- Handling: Should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. The container should be tightly sealed.[8]
- Spills: Small spills can be absorbed with an inert material like sand or vermiculite and placed in a sealed container for disposal.[7] For larger spills, the area should be evacuated.
- Disposal: Waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

## Conclusion

**Fluoroacetyl chloride** is a potent and versatile reagent for the introduction of the fluoroacetyl group into a wide range of organic molecules. Its utility in medicinal chemistry and for the synthesis of PET imaging agents underscores its importance in modern drug discovery and development. Due to its high toxicity and reactivity, strict adherence to safety protocols is paramount when handling this compound.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fluoroacetyl Chloride for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294616#fluoroacetyl-chloride-cas-number-and-molecular-structure]

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